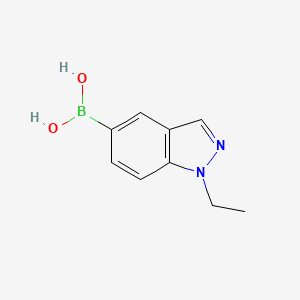

(1-Ethyl-1H-indazol-5-yl)boronic acid

Description

(1-Ethyl-1H-indazol-5-yl)boronic acid (CAS: 952319-70-9) is a boronic acid derivative featuring an indazole core substituted with an ethyl group at the 1-position and a boronic acid moiety at the 5-position. With a molecular weight of 190.01 g/mol and a purity of 95%, it is commercially available for research purposes .

Propriétés

IUPAC Name |

(1-ethylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-2-12-9-4-3-8(10(13)14)5-7(9)6-11-12/h3-6,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNBKIHVFSCZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739444 | |

| Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952319-70-9 | |

| Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Indazole-containing compounds, which include (1-ethyl-1h-indazol-5-yl)boronic acid, are known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk. These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.

Mode of Action

It is known that indazole derivatives interact with their targets, leading to changes in the function of these targets. For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death.

Activité Biologique

(1-Ethyl-1H-indazol-5-yl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁BN₂O₂

- Molecular Weight : 190.01 g/mol

- CAS Number : 952319-70-9

The compound features a boronic acid functional group attached to an indazole ring, which contributes to its chemical reactivity and biological interactions. The indazole moiety is known for its role in various pharmacological activities, making this compound a candidate for further investigation in drug discovery.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation, similar to other boronic acid derivatives. For instance, it has shown potential in modulating cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies have indicated moderate to high antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli strains .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form stable complexes with biological targets. The boronic acid group can reversibly bind to diols in biomolecules, influencing their function. For example, it can interact with serine residues in proteins, leading to inhibition of enzymatic activity or modulation of signaling pathways .

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

- Suzuki-Miyaura Coupling : This method utilizes palladium catalysts to couple aryl halides with boronic acids, yielding high purity and yield.

- Direct Boronation : Involves the reaction of indazole derivatives with boron reagents under specific conditions to introduce the boronic acid functionality .

Anticancer Studies

A study published in MDPI highlighted the anticancer properties of various indazole derivatives, including this compound. The research demonstrated significant inhibition of cancer cell lines through mechanisms involving CDK inhibition .

Antimicrobial Testing

In antimicrobial assays, this compound exhibited a zone of inhibition ranging from 15 mm to 25 mm against different bacterial strains. The compound was particularly effective against resistant strains of E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Summary Table of Biological Activities

Comparaison Avec Des Composés Similaires

Indazole-Based Boronic Acids

Several structurally related indazole boronic acids have been synthesized and studied (Table 1). These analogs differ in substituent positions and alkyl groups, influencing their physicochemical and biological properties.

Table 1: Structural Analogs of (1-Ethyl-1H-indazol-5-yl)boronic Acid

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (5-Methyl-1H-indazol-6-yl)boronic acid | 1310383-42-6 | 0.96 | Methyl at 5-position; boronic acid at 6-position |

| (4-Methyl-1H-indazol-5-yl)boronic acid | 1245816-09-4 | 0.87 | Methyl at 4-position |

| (1-Butyl-1H-indazol-5-yl)boronic acid | 1089669-71-5 | N/A | Butyl substituent at 1-position |

Functional Group Analogs

Boronic acids with heterocyclic cores other than indazole exhibit distinct properties:

Pyrazole Derivatives :

Imidazole Derivatives :

Anticancer Potential

- Indazole Analogs: Boronic acid arylidene heterocycles, such as those in Dr. Murray’s study, demonstrate antiproliferative effects on glioblastoma cells .

- Cytotoxicity : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-micromolar cytotoxicity in triple-negative breast cancer models, highlighting the role of aromatic systems in bioactivity .

Proteasome Inhibition

- Boronic acid-containing proteasome inhibitors (e.g., bortezomib) show selective activity due to boronic acid-mediated target binding . The ethyl-indazole moiety in this compound may confer unique selectivity compared to phenyl-based analogs.

Physicochemical Properties

pKa and Reactivity

- Boronic acid pKa values influence binding to diols (e.g., carbohydrates) and reactivity under physiological conditions. While exact data for this compound is unavailable, analogs like 4-MCPBA exhibit pKa >9, limiting glucose binding at physiological pH .

- Substituents on the indazole ring may lower pKa, enhancing binding kinetics .

Stability and Hydrolysis

- Boronic acids undergo hydrolysis to phenol derivatives in the presence of H₂O₂. For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol at pH 11 . The ethyl-indazole core may confer hydrolytic stability compared to simpler aryl boronic acids.

Méthodes De Préparation

General Synthetic Strategy Overview

The preparation of (1-Ethyl-1H-indazol-5-yl)boronic acid typically involves:

- Synthesis of the indazole core , often starting from substituted phenylboronic acids or bromoindazoles.

- Introduction of the ethyl group at the N-1 position of the indazole ring.

- Installation or conversion to the boronic acid functional group at the 5-position of the indazole ring.

Preparation of the Indazole Core and N-Ethylation

One common route to the N-ethylated indazole involves alkylation of 5-bromo-1H-indazole:

- N-Ethylation of 5-bromo-1H-indazole :

In anhydrous DMF, 5-bromo-1H-indazole is reacted with ethyl bromide in the presence of cesium carbonate as a base at room temperature. This reaction proceeds over 3 hours to give 5-bromo-1-ethyl-1H-indazole in moderate yield (~40%) after purification by flash chromatography.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| N-ethylation | 5-bromo-1H-indazole, ethyl bromide, Cs2CO3, DMF, rt, 3h | 5-bromo-1-ethyl-1H-indazole, 40% yield |

This step is crucial for introducing the ethyl substituent at the nitrogen, which defines the compound's identity.

Conversion of 5-Bromo-1-ethyl-1H-indazole to Boronic Acid

The boronic acid group at the 5-position can be introduced via:

Lithiation followed by borylation :

The 5-bromo substituent can be converted to the boronic acid through a metal-halogen exchange reaction (e.g., with n-butyllithium or lithium diisopropylamide) followed by quenching with a boron electrophile such as triisopropyl borate. Subsequent acidic workup yields the boronic acid.Suzuki-Miyaura cross-coupling with bis(pinacolato)diboron (B2Pin2) :

Alternatively, the 5-bromo-1-ethyl-1H-indazole can undergo palladium-catalyzed borylation with B2Pin2 to form the corresponding boronate ester, which upon hydrolysis gives the boronic acid.

While direct literature on this compound synthesis is sparse, these are standard methods for preparing aryl boronic acids from aryl bromides.

Representative Preparation from (2-Formylphenyl)boronic Acid Derivatives

A related synthetic approach involves:

Starting from (2-formylphenyl)boronic acid, which undergoes copper-catalyzed cyclization with hydrazine derivatives to form indazole derivatives bearing boronic acid functionality.

The general procedure involves Cu(OAc)2 catalysis with diethyl or di-tert-butyl hydrazine dicarboxylates in acetonitrile at room temperature, followed by acid treatment and purification.

This method demonstrates a route to functionalized indazoles with boronic acid groups, which can be adapted for the ethyl-substituted analogues by appropriate choice of hydrazine and alkylation steps.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Notes

The copper-catalyzed cyclization of (2-formylphenyl)boronic acids with hydrazine derivatives is a high-yielding and mild method to access indazole boronic acids, adaptable for various N-substitutions including ethyl groups.

N-alkylation of indazoles is efficiently achieved under mild conditions with alkyl halides and bases such as cesium carbonate in polar aprotic solvents.

The palladium-catalyzed borylation of aryl bromides is a well-established method to install boronic acid groups, allowing for subsequent Suzuki cross-coupling or direct use of boronic acids.

Proper formulation techniques ensure the compound's solubility and stability for in vivo studies, which is critical for pharmacological evaluation.

Q & A

Q. What are the common synthetic strategies for (1-Ethyl-1H-indazol-5-yl)boronic acid in medicinal chemistry research?

Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura). However, due to purification challenges, prodrugs (e.g., boronic esters) are often synthesized first, followed by hydrolysis to the free acid . Phase-transfer methods can enhance purification efficiency by leveraging the solubility differences of boronate complexes in biphasic systems .

Q. What are the primary therapeutic applications of this compound in drug discovery?

This compound is explored as a reversible covalent inhibitor for enzymes (e.g., proteasomes, tubulin) due to boron’s electrophilicity. Its indazole scaffold may mimic natural substrates, enhancing target engagement . Additionally, boronic acids are used in glycoprotein capture for diagnostic assays .

Q. How can trace impurities in this boronic acid be quantified during synthesis?

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity (detection limits <1 ppm) without derivatization, validated per ICH guidelines for mutagenic impurities .

Q. What non-therapeutic applications exist for boronic acids like this compound?

They are employed in electrochemical glucose sensors, where boronic acid-diol binding is integrated with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to improve stability and reusability .

Advanced Research Questions

Q. How can boronic acid trimerization during MALDI-MS analysis be mitigated for peptide boronic acid libraries?

Derivatization with diols (e.g., pinacol) or on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix prevents trimerization, enabling accurate sequencing of multi-boronic acid peptides .

Q. What structural modifications enhance the bioactivity of this compound?

Substituents on the indazole ring (e.g., ethyl group at the 1-position) influence lipophilicity and steric effects. Analogous studies on combretastatin derivatives show that boronic acid substitution improves tubulin inhibition (IC50 ~21–22 μM) and apoptosis induction .

Q. How do kinetic parameters affect boronic acid-diol binding in real-time assays?

Stopped-flow studies reveal kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, with equilibration within seconds. Optimizing pH (neutral to alkaline) and temperature ensures rapid binding for real-time monitoring .

Q. What strategies improve selectivity in boronic acid-based glycoprotein capture systems?

Adjusting buffer conditions (e.g., pH, ionic strength) minimizes non-specific interactions. For example, AECPBA surfaces with borate buffer at elevated pH enhance selectivity by disrupting secondary interactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.